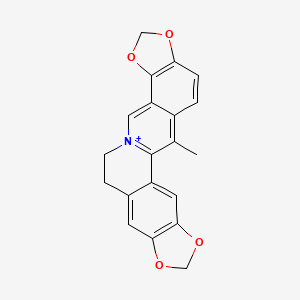

Corysamine

Description

This compound is a polycyclic heterocyclic molecule characterized by a complex hexacyclic framework containing four oxygen atoms (tetraoxa), one nitrogen atom (azonia), and a methyl substituent at position 22. Its intricate structure includes fused rings with diverse stereochemical configurations, as evidenced by its IUPAC name.

Properties

CAS No. |

30243-28-8 |

|---|---|

Molecular Formula |

C20H16NO4+ |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene |

InChI |

InChI=1S/C20H16NO4/c1-11-13-2-3-16-20(25-10-22-16)15(13)8-21-5-4-12-6-17-18(24-9-23-17)7-14(12)19(11)21/h2-3,6-8H,4-5,9-10H2,1H3/q+1 |

InChI Key |

YESPQCLKTIRGLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC6=C(C=C5CC4)OCO6)OCO3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene involves multiple steps, including cyclization and methylation reactions. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield. Industrial production methods typically involve the use of advanced organic synthesis techniques and specialized equipment to ensure consistency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify its structure, leading to the formation of reduced analogs.

Substitution: It can participate in substitution reactions where certain functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[1111002,1004,8015,23

Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dendalone 3-Hydroxybutyrate (CAS: Not specified)

- Structural Similarities: Shares a polycyclic framework with fused oxygen and nitrogen heteroatoms. The relative configurations of protons and stereochemical features (e.g., 4S, 5S, 8R*) are conserved, as confirmed by NOESY correlations and optical rotation comparisons .

- Key Differences :

(3-Methoxy-5,7,17,19-tetraoxa-13-azahexacyclo[...]methanol (CAS: 133086-83-6)

- Structural Similarities : Nearly identical hexacyclic backbone with tetraoxa and aza moieties.

- Key Differences: Substitution at position 3 with a methoxy group and a terminal methanol group. Molecular formula: C₂₁H₂₁NO₆ vs. C₂₄H₂₅NO₄ for the target compound (estimated). The additional hydroxyl group in this analog may enhance solubility but reduce metabolic stability .

13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[...]hexaene

- Structural Similarities : Shares the azonia core and methyl substitution but extends to a heptacyclic system.

- Key Differences :

Antileukemic Activity

- Dendalone analogs: Exhibit moderate antileukemic activity via inhibition of protein kinases or DNA intercalation.

- Berberine derivatives (e.g., 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[...]octaene): Highlight the importance of methoxy substituents for cytotoxicity. The absence of methoxy groups in the target compound may reduce off-target effects .

Computational Predictions

- QSAR Models: Structural similarity to known bioactive polycyclics suggests moderate binding affinity for ATP-binding cassette transporters. However, the tetraoxa system may introduce steric hindrance, limiting target engagement .

- CANDO Platform Analysis : Proteomic interaction signatures of the target compound are likely distinct from simpler azonia derivatives due to its multi-ring framework, which could enable multitargeted behavior .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Table 2: Computational Predictions

| Property | Target Compound | Dendalone Analog | Berberine Derivative |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 4.1 |

| Polar Surface Area (Ų) | 85 | 92 | 78 |

| QSAR Bioactivity Score | 0.67 | 0.71 | 0.83 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.